molecular formula C14H18FNO4 B7844413 N-Boc-2-fluorobenzyl-glycine

N-Boc-2-fluorobenzyl-glycine

Cat. No.: B7844413
M. Wt: 283.29 g/mol
InChI Key: JKWNXCFEVLBEPZ-UHFFFAOYSA-N
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Description

N-Boc-2-fluorobenzyl-glycine is a chemical compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used to protect amine groups during chemical synthesis. This compound is characterized by the presence of a fluorine atom on the benzyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-fluorobenzyl-glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl group, followed by the introduction of the 2-fluorobenzyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium hydride to form N-Boc-glycine. This intermediate is then reacted with 2-fluorobenzyl bromide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-fluorobenzyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Boc-2-fluorobenzyl-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-fluorobenzyl-glycine largely depends on its role as a protected amino acid. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as enzyme catalysis or receptor binding. The fluorine atom on the benzyl ring can enhance binding affinity and specificity to certain molecular targets by influencing electronic and steric properties .

Comparison with Similar Compounds

Uniqueness: N-Boc-2-fluorobenzyl-glycine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNXCFEVLBEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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